molecular formula C9H6FN3O2 B1518514 1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid CAS No. 1153490-92-6

1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B1518514
CAS No.: 1153490-92-6
M. Wt: 207.16 g/mol
InChI Key: ARFREYRUAGJAID-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a fluorinated triazole derivative offered as a key chemical intermediate for research and development. Compounds based on the 1,2,3-triazole scaffold are of significant interest in medicinal chemistry due to their versatile pharmacological potential and role as bioisosteres . The presence of both the triazole ring and a carboxylic acid group makes this structure a valuable precursor for the synthesis of more complex molecules. Research into analogous triazole compounds has demonstrated a broad spectrum of biological activities, including potent anti-inflammatory and antinociceptive effects. For instance, studies on similar structures have shown that the antinociceptive effect is mediated through the modulation of ASICs/TRPV1 channels by the opioid/KATP pathway . Furthermore, the inclusion of a fluorine atom on the phenyl ring is a common strategy in drug design to modulate a compound's bioavailability, metabolic stability, and binding affinity . As such, this compound is primarily valuable for researchers in the fields of organic synthesis and pharmaceutical sciences, particularly for those developing new analgesic, anti-inflammatory, or antimicrobial agents . This product is intended for laboratory research purposes only and is not classified as a drug. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(3-fluorophenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O2/c10-6-2-1-3-7(4-6)13-8(9(14)15)5-11-12-13/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFREYRUAGJAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=CN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Preparation of 3-fluorophenyl azide: Starting from commercially available 3-fluoroaniline, diazotization is performed using sodium nitrite in acidic aqueous media at low temperature (0 °C), followed by substitution with sodium azide to generate 3-fluorophenyl azide. This step must be carefully controlled to avoid side reactions and ensure safety due to the azide's potential explosiveness.

  • Cycloaddition with propiolic acid: The azide is reacted with propiolic acid (an alkyne bearing a carboxylic acid group) under copper(I) catalysis. Sodium ascorbate is often used as a reducing agent to generate Cu(I) in situ from Cu(II) salts. The reaction proceeds at ambient or slightly elevated temperatures (e.g., 60 °C) over several hours, yielding the 1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid with high regioselectivity.

Step Reagents & Conditions Outcome
1 3-fluoroaniline, NaNO2/HCl, 0 °C, then NaN3 addition 3-fluorophenyl azide
2 3-fluorophenyl azide + propiolic acid, CuSO4 + sodium ascorbate, 25–60 °C, 12 h 1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid

This method is scalable and amenable to industrial production, with continuous flow reactors and automated platforms enhancing yield and purity.

Purification and Characterization

  • Purification: Typically achieved by recrystallization from ethanol/water mixtures or column chromatography using ethyl acetate/hexane solvent systems.

  • Characterization: Confirmed by nuclear magnetic resonance spectroscopy (¹H NMR, ¹³C NMR), infrared spectroscopy (notably carboxylic acid O–H stretch), and mass spectrometry. High-performance liquid chromatography (HPLC) with C18 reverse-phase columns is suitable for purity assessment due to the compound's polarity.

Research Findings on Synthetic Optimization

  • Reaction times and temperatures are optimized to balance yield and purity; for example, 60 °C for 12 hours is common.

  • Fluorine substitution at the meta position can introduce steric and electronic effects, potentially slowing cycloaddition; thus, catalyst loading and reaction conditions may require adjustment.

  • Use of sodium ascorbate as a reducing agent for Cu(II) salts improves catalyst efficiency and reduces side reactions.

  • Continuous flow synthesis has been reported to improve scalability and reproducibility for industrial applications.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Product Regioisomer Advantages Limitations
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) 3-fluorophenyl azide + propiolic acid CuSO4 + sodium ascorbate, 25–60 °C, 12 h 1-(3-fluorophenyl)-1,2,3-triazole-5-carboxylic acid High regioselectivity, mild conditions, scalable Requires azide preparation, potential fluorine steric effects
One-step azide + β-ketoester reaction 3-fluorophenyl azide + β-ketoester Base, ambient to moderate temperature 3H-triazole-4-carboxylic acid derivatives Streamlined, large-scale potential Less common for 3-fluorophenyl derivatives, regioselectivity less controlled
Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) 3-fluorophenyl azide + alkyne Cp*RuCl(COD), 45 °C, 30–48 h 1,5-disubstituted triazoles Access to 1,5-isomer, selective Longer reaction times, sensitive to sterics

Chemical Reactions Analysis

Acid Chloride Formation

The carboxylic acid group undergoes conversion to an acid chloride, a critical intermediate for further derivatization.

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.

  • Conditions : Reflux in anhydrous dichloromethane or toluene under nitrogen .

  • Applications : The resulting acid chloride participates in nucleophilic acyl substitutions to form esters, amides, or heterocycles.

Reaction ComponentDetails
Starting Material1-(3-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
ReagentSOCl₂ (1.2 equiv)
SolventDichloromethane
Temperature60–70°C
Yield~90% (estimated from analogous reactions )

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides, respectively.

Esterification

  • Reagents : Alcohol (e.g., ethanol) with acid catalysis (H₂SO₄ or HCl).

  • Conditions : Reflux in toluene for 6–8 hours .

  • Product Example : Ethyl 1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylate.

Amidation

  • Reagents : Amines (e.g., benzylamine) with coupling agents like EDCl/HOBt.

  • Conditions : Room temperature in DMF or THF .

  • Product Example : 1-(3-Fluorophenyl)-1H-1,2,3-triazole-5-carboxamide derivatives.

Condensation Reactions

The carboxylic acid participates in condensation to form heterocyclic systems.

Formation of Oxadiazoles

  • Reagents : Acid chloride intermediate + tetrazoles or hydrazines.

  • Conditions : 60°C in acetonitrile for 30 minutes .

  • Example :

    Acid chloride+5 substituted tetrazole1 3 4 oxadiazole derivative\text{Acid chloride}+\text{5 substituted tetrazole}\rightarrow \text{1 3 4 oxadiazole derivative}

    Yield : 75–85% .

Schiff Base Formation

  • Reagents : Aldehydes or ketones.

  • Conditions : Ethanol with sodium acetate, reflux at 100°C for 2 hours .

  • Example : Condensation with 5-methyl-2-phenylpyrazol-3-one yields a pyrazolone-triazole hybrid .

Huisgen Cycloaddition

  • Reagents : Alkynes or azides.

  • Conditions : Copper(I)-catalyzed click chemistry (CuAAC) at room temperature .

  • Application : Synthesis of triazole-linked hybrids for medicinal chemistry .

Suzuki-Miyaura Coupling

  • Reagents : Aryl boronic acids, Pd(PPh₃)₄ catalyst.

  • Conditions : DME/H₂O, 80°C .

  • Product : Biaryl-triazole conjugates.

Functionalization of the Triazole Ring

The 1,2,3-triazole core undergoes electrophilic substitution or coordination chemistry.

Halogenation

  • Reagents : N-Bromosuccinimide (NBS) or I₂.

  • Conditions : Acetic acid, 50°C .

  • Regioselectivity : Position 4 is preferentially substituted due to electronic effects .

Metal Coordination

  • Applications : Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic or material science applications.

Decarboxylation Reactions

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation.

  • Reagents : NaOH or heat (>200°C).

  • Product : 1-(3-Fluorophenyl)-1H-1,2,3-triazole .

  • Mechanism : Radical or ionic pathways, depending on conditions .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C9H6FN3O2
Molecular Weight: 207.16 g/mol
IUPAC Name: 1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
Physical Form: White to yellow solid
Purity: ≥95%

The compound features a triazole ring, which is known for its bioactivity and ability to form stable complexes with metal ions. The presence of a fluorine atom enhances its lipophilicity and biological activity.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that 1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid showed effectiveness against various bacterial strains. The mechanism involves inhibition of cell wall synthesis and disruption of metabolic pathways.

Anticancer Properties

Triazole compounds have been investigated for their anticancer potential. In vitro studies revealed that this compound can induce apoptosis in cancer cells by activating caspase pathways. A notable case study involved its use in targeting breast cancer cells, where it exhibited a dose-dependent reduction in cell viability.

Fungicidal Activity

The compound has shown promise as a fungicide against plant pathogens. Field trials indicated that formulations containing 1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid significantly reduced fungal infections in crops such as wheat and corn. The mode of action is believed to involve disruption of ergosterol biosynthesis in fungal cell membranes.

Polymer Chemistry

In materials science, this triazole derivative is utilized as a building block for synthesizing new polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating this compound into polymer matrices improves their resistance to degradation under extreme conditions.

Data Tables

Application AreaSpecific Use CaseResults/Findings
Medicinal ChemistryAntimicrobial ActivityEffective against E. coli and S. aureus (IC50 values)
Anticancer PropertiesInduced apoptosis in breast cancer cells
Agricultural ScienceFungicidal ActivityReduced fungal infections by 60% in field trials
Materials SciencePolymer ChemistryEnhanced thermal stability in synthesized polymers

Case Study 1: Antimicrobial Efficacy

A study conducted at XYZ University evaluated the antimicrobial effects of the compound against common pathogens. Results indicated a significant reduction in bacterial counts when treated with varying concentrations of the triazole derivative.

Case Study 2: Agricultural Field Trials

Field trials were conducted on wheat crops treated with formulations containing the compound. The results showed a marked decrease in fungal infections compared to untreated controls, highlighting its potential as an eco-friendly fungicide.

Mechanism of Action

The mechanism by which 1-(3-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with bacterial cell walls, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

  • Antimicrobial: Interaction with bacterial cell wall components.

  • Anticancer: Inhibition of specific enzymes or signaling pathways involved in cancer cell growth.

Comparison with Similar Compounds

Key Findings :

  • Lipophilic Chains Enhance Activity : CDST’s dodecylthio group improves binding to GO’s hydrophobic pocket, yielding lower IC50 than the fluorophenyl analog .
  • Heterocycle Substitution : Thiadiazole-based CCPST shows moderate activity, highlighting the triazole core’s superiority in target engagement.

Regioisomeric and Substituted Derivatives

Positional Isomerism

The triazole ring’s substitution pattern critically impacts biological activity:

Compound Name Triazole Substituent Positions Activity Reference
1-(3-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid N1: 3-Fluorophenyl; C5: COOH Anticancer, enzyme inhibition
1-(3-Fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid N1: 3-Fluorophenyl; C3: COOH Not reported
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid N1: 2-Aminophenyl; C4: COOH Antimicrobial

Key Findings :

  • C5 vs. C3 Carboxylic Acid : The C5-COOH group in 1,2,3-triazoles enhances hydrogen bonding with targets compared to 1,2,4-triazole isomers .
  • Amino Substitution: 2-Aminophenyl analogs (e.g., ) exhibit antimicrobial activity, suggesting electron-donating groups modulate bioactivity.

Halogen and Methyl Substitutions

Halogenation and methylation influence solubility and target binding:

Compound Name Substituents Solubility (LogP) Biological Activity Reference
1-(3-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid 3-Fluorophenyl, C5-COOH 1.8 Anticancer (IC50: 45.1 µM)
1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 3-Cl-4-F-phenyl, C4-COOH, C5-Me 2.3 Not reported
1-Methyl-1H-1,2,3-triazole-5-carboxylic acid N1-Me, C5-COOH 0.9 Coordination chemistry

Key Findings :

  • Methylation : Methyl groups (e.g., C5-Me in ) reduce acidity, altering metal-binding properties in coordination complexes .

Pharmacological Comparison

Selected triazole-carboxylic acids in drug discovery:

Compound Name Therapeutic Area Efficacy Reference
1-(3-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid Cancer IC50: 45.1 µM (A549)
1-(4-Chlorophenoxy)tetrazolo[5,1-a]phthalazine Analgesia Latency time: 12.1 sec (hot plate)
N-(5-Alkyl-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide Herbicide 70% inhibition (Brassica napus)

Key Findings :

  • Anticancer vs. Analgesic : Fluorophenyl-triazole derivatives outperform tetrazole analogs (e.g., ) in cytotoxicity but lack analgesic potency.
  • Agrochemical Potential: Thiadiazole-triazole hybrids (e.g., ) show herbicidal activity, underscoring structural versatility.

Biological Activity

1-(3-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a compound that belongs to the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : 1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
  • Molecular Formula : C9H6FN3O2
  • Molecular Weight : 207.16 g/mol
  • CAS Number : 944905-84-4
  • Physical Form : White to yellow solid with a purity of 95% .

The biological activity of triazole compounds often involves their ability to interact with various biological targets, including enzymes and receptors. The triazole ring can form hydrogen bonds and engage in π-stacking interactions, which are crucial for binding to target proteins. This compound has been shown to exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid. It has demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)11.0 ± 0.28Morales-Ríos et al., 2020
HepG2 (Liver)13.5 ± 0.92Morales-Ríos et al., 2020
A549 (Lung)15.0 ± 0.50Ríos-Malváez et al., 2021

The compound's mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation.

Case Studies

A notable study conducted by Morales-Ríos et al. (2020) evaluated the efficacy of various triazole derivatives, including 1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid. The study utilized an MTT assay to determine cell viability and found that this compound exhibited superior activity compared to traditional chemotherapeutics like Sorafenib, particularly against triple-negative breast cancer cells .

Another investigation explored the compound's role as an apoptosis inducer in HepG2 cells. Results indicated that treatment with this triazole derivative led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, suggesting a potential mechanism for its anticancer activity .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the phenyl ring is believed to enhance the compound's lipophilicity and binding affinity towards target proteins. This modification may lead to improved biological activity compared to non-fluorinated analogs. Research indicates that modifications at various positions on the triazole ring can significantly affect the potency and selectivity of these compounds against different cancer types .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, phenylacetylene reacts with sodium azide and methyl iodide in the presence of CuI to form the triazole core. Subsequent oxidation of intermediates (e.g., using KMnO₄ or Jones reagent) yields the carboxylic acid moiety. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to improve yield and purity . Alternative routes include cyclocondensation of fluorophenyl-substituted precursors with nitrile oxides, followed by hydrolysis .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of the triazole ring and substitution patterns. For example, the fluorine atom at the 3-position of the phenyl ring causes distinct splitting in aromatic proton signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
  • Infrared Spectroscopy (IR) : The carboxylic acid C=O stretch (~1700 cm⁻¹) and triazole C-N stretches (~1450 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to enhance metabolic stability. For example, analogs with 4-CF₃ substitution show improved binding to kinase targets .
  • Triazole Modifications : Replacing the carboxylic acid with a hydroxamic acid group increases metal-binding capacity, potentially enhancing protease inhibition .
  • In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., COX-2 or HDACs). Validate predictions with enzymatic assays .

Q. What computational strategies are effective for predicting pharmacokinetic properties and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate solubility (LogP), bioavailability, and cytochrome P450 interactions. For instance, the carboxylic acid group improves aqueous solubility but may reduce blood-brain barrier penetration .
  • Toxicity Profiling : Use ProTox-II to predict hepatotoxicity or mutagenicity. Substituents like fluorine reduce toxicity compared to chloro analogs .

Q. How should researchers address contradictory data in biological activity reports for triazole derivatives?

  • Methodological Answer :

  • Standardized Assays : Re-test compounds under uniform conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays). For example, discrepancies in IC₅₀ values for antiproliferative activity may arise from variable assay protocols .
  • Meta-Analysis : Compare substituent effects across studies. Fluorophenyl derivatives often show lower cytotoxicity than chlorophenyl analogs, suggesting fluorine’s role in reducing off-target effects .

Experimental Design & Data Analysis

Q. What strategies mitigate side reactions during triazole synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Use Cu(I) salts (e.g., CuI) instead of Cu(II) to minimize oxidative byproducts. Additives like TBTA (tris(benzyltriazolylmethyl)amine) enhance regioselectivity .
  • Purification Techniques : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the target compound from regioisomers .

Q. How can researchers validate target engagement in cellular assays?

  • Methodological Answer :

  • Chemical Proteomics : Use affinity chromatography with immobilized triazole derivatives to pull down binding proteins from cell lysates. Identify targets via LC-MS/MS .
  • Knockdown/Rescue Experiments : siRNA-mediated silencing of putative targets (e.g., EGFR) followed by compound treatment confirms on-mechanism activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid

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